2-(Piperidin-1-YL)-4-trifluoromethyl-1,3-thiazole-5-carboxylic acid
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Overview
Description
2-(Piperidin-1-YL)-4-trifluoromethyl-1,3-thiazole-5-carboxylic acid is a synthetic organic compound characterized by its unique structure, which includes a piperidine ring, a trifluoromethyl group, and a thiazole ring
Mechanism of Action
Target of Action
It’s known that piperidine derivatives play a significant role in the pharmaceutical industry and are present in more than twenty classes of pharmaceuticals . They are often used as synthetic fragments for designing drugs .
Mode of Action
Piperidine derivatives are known to interact with various targets, leading to different therapeutic effects . The interaction of the compound with its targets and the resulting changes would depend on the specific target and the context of the interaction.
Biochemical Pathways
Piperidine derivatives are known to be involved in a variety of biological activities and pharmacological applications .
Pharmacokinetics
The pharmacokinetic properties of piperidine derivatives are generally considered in the design and development of new drugs .
Result of Action
Piperidine derivatives are known to have a wide range of biological activities, which would depend on the specific target and the context of the interaction .
Action Environment
The action of piperidine derivatives can be influenced by various factors, including the specific target, the context of the interaction, and the physiological environment .
Biochemical Analysis
Biochemical Properties
2-(Piperidin-1-YL)-4-trifluoromethyl-1,3-thiazole-5-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to form stable hydrophobic interactions with the catalytic pocket of certain enzymes, such as IKKβ, which is involved in inflammatory responses . These interactions can lead to enzyme inhibition or activation, thereby modulating biochemical pathways.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to inhibit the activity of specific kinases, leading to altered phosphorylation states of key signaling proteins . This can result in changes in gene expression profiles and metabolic flux, ultimately affecting cell function and behavior.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to target biomolecules, such as enzymes and receptors, altering their conformation and activity. This binding can inhibit or activate enzymatic reactions, leading to downstream effects on cellular pathways . Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but its activity may diminish over extended periods due to degradation . Long-term exposure to the compound can lead to sustained changes in cellular processes, which are important for understanding its potential therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as anti-inflammatory or anticancer activities . At higher doses, it can cause toxic or adverse effects, including cellular damage and organ toxicity. Understanding the dosage-response relationship is crucial for determining the therapeutic window and safety profile of the compound.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For instance, the compound can modulate the activity of enzymes involved in the synthesis and degradation of key metabolites, thereby influencing overall metabolic homeostasis .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . Understanding these processes is essential for predicting the compound’s bioavailability and therapeutic potential.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, where it exerts its biological effects . For example, the compound may localize to the nucleus, cytoplasm, or mitochondria, depending on its interactions with cellular machinery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Piperidin-1-YL)-4-trifluoromethyl-1,3-thiazole-5-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thiourea under acidic conditions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is often introduced via nucleophilic substitution reactions using trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Attachment of the Piperidine Ring: The piperidine ring can be introduced through nucleophilic substitution reactions, where a piperidine derivative reacts with a suitable leaving group on the thiazole ring.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. This includes the use of continuous flow reactors, green chemistry principles, and efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-(Piperidin-1-YL)-4-trifluoromethyl-1,3-thiazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific functional groups on the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable leaving group.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
2-(Piperidin-1-YL)-4-trifluoromethyl-1,3-thiazole-5-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential as a pharmaceutical intermediate in the development of drugs targeting various diseases.
Industry: Utilized in the development of agrochemicals and other industrial products.
Comparison with Similar Compounds
Similar Compounds
2-(Piperidin-1-YL)-4-methyl-1,3-thiazole-5-carboxylic acid: Similar structure but with a methyl group instead of a trifluoromethyl group.
2-(Piperidin-1-YL)-4-chloro-1,3-thiazole-5-carboxylic acid: Contains a chloro group instead of a trifluoromethyl group.
2-(Piperidin-1-YL)-4-bromo-1,3-thiazole-5-carboxylic acid: Features a bromo group in place of the trifluoromethyl group.
Uniqueness
The presence of the trifluoromethyl group in 2-(Piperidin-1-YL)-4-trifluoromethyl-1,3-thiazole-5-carboxylic acid imparts unique properties, such as increased lipophilicity and metabolic stability, which can enhance its biological activity and potential as a pharmaceutical agent.
Properties
IUPAC Name |
2-piperidin-1-yl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F3N2O2S/c11-10(12,13)7-6(8(16)17)18-9(14-7)15-4-2-1-3-5-15/h1-5H2,(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GETINQADFJCORZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC(=C(S2)C(=O)O)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F3N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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